Antiproliferative Potency: Aphagranin A Versus Aphagranin B Across Six Human Cancer Cell Lines
Aphagranin A exhibits potent and consistently sub-10 µM antiproliferative activity across six distinct human cancer cell lines, whereas its epimer Aphagranin B is essentially devoid of activity across the same panel. This represents a stereochemistry-dependent potency differential exceeding 2-fold [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | <10 µM across all six cell lines tested |
| Comparator Or Baseline | Aphagranin B: >20 µM across all six cell lines tested |
| Quantified Difference | >2-fold difference; Aphagranin B is effectively inactive relative to Aphagranin A |
| Conditions | Six human cancer cell lines: MCF-7 (breast), A549 (lung), HepG2 (liver), Bel-7402 (liver), SGC-7901 (gastric), BGC-823 (gastric); standard antiproliferative assay |
Why This Matters
Procurement of Aphagranin B as a substitute would result in the acquisition of a compound that fails to reproduce the antiproliferative effects observed with Aphagranin A, rendering comparative studies or SAR analyses invalid.
- [1] Wang J-S, Zhang Y, Wang X-B, Wei D-D, Luo J, Luo J-G, Yang M-H, Yao H-Q, Sun H-B, Kong L-Y. A pair of tirucallane C27-triterpenoid cyclopentenone epimers from the stem barks of Aphanamixis grandifolia. Tetrahedron Letters. 2012;53(14):1705-1709. View Source
